2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Overview
Description
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene is a chemical compound with the molecular formula C15H10BrFS. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with benzo[b]thiophene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of biological pathways and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-chlorobenzyl)benzo[b]thiophene
- 2-(5-Bromo-2-methylbenzyl)benzo[b]thiophene
- 2-(5-Bromo-2-nitrobenzyl)benzo[b]thiophene
Uniqueness
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can enhance its utility in specific applications compared to other similar compounds .
Properties
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methyl]-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFS/c16-12-5-6-14(17)11(7-12)9-13-8-10-3-1-2-4-15(10)18-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGTVOQAJKYBGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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